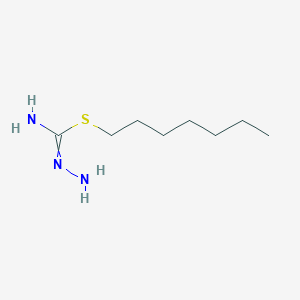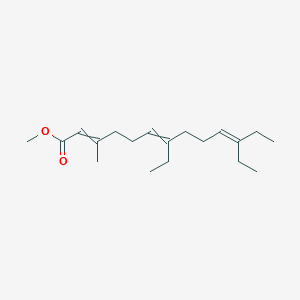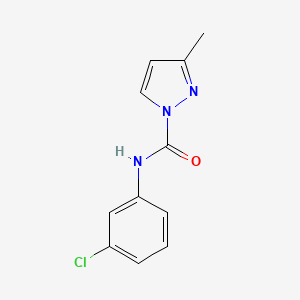
Heptyl carbamohydrazonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl carbamohydrazonothioate is an organic compound belonging to the class of thiosemicarbazone derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antineoplastic properties . The unique structure of this compound allows it to act as a chelating ligand for transition metal ions, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptyl carbamohydrazonothioate typically involves the reaction of heptyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl carbamohydrazonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Heptyl carbamohydrazonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for transition metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound’s antibacterial and antiviral properties make it a valuable tool in microbiological research.
Medicine: Due to its antineoplastic activity, this compound is investigated for potential use in cancer therapy.
Industry: The compound is used in the synthesis of various metal complexes, which have applications in catalysis and material science
Wirkmechanismus
Heptyl carbamohydrazonothioate can be compared with other thiosemicarbazone derivatives, such as:
- Phenylmethylidene carbamohydrazonothioate
- Ethenylbenzyl carbamohydrazonothioate
Uniqueness: this compound stands out due to its heptyl group, which imparts unique hydrophobic properties and influences its biological activity. This makes it particularly effective in applications where hydrophobic interactions play a crucial role .
Vergleich Mit ähnlichen Verbindungen
- Phenylmethylidene carbamohydrazonothioate: Known for its strong chelating ability and biological activity.
- Ethenylbenzyl carbamohydrazonothioate: Exhibits similar chelating properties but with different solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
65882-49-7 |
|---|---|
Molekularformel |
C8H19N3S |
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
heptyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-12-8(9)11-10/h2-7,10H2,1H3,(H2,9,11) |
InChI-Schlüssel |
OSLWWHOSSLRART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)


![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)



